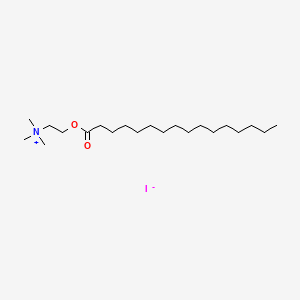

Palmitoylcholine iodide

説明

Palmitoylcholine iodide is a quaternary ammonium salt composed of palmitic acid (a saturated C16 fatty acid) esterified to a choline moiety, with iodide as the counterion. Its molecular formula is C₂₁H₄₄INO₂, derived by replacing the chloride in palmitoylcholine chloride (C₂₁H₄₄ClNO₂) with iodide . This substitution increases its molecular weight (approximately 481.04 g/mol) and alters its physicochemical properties, such as solubility and lipophilicity. Palmitoylcholine derivatives are studied for their cholinergic activity, acting as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs) depending on acyl chain length and saturation .

特性

CAS番号 |

26640-69-7 |

|---|---|

分子式 |

C21H44INO2 |

分子量 |

469.5 g/mol |

IUPAC名 |

2-hexadecanoyloxyethyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C21H44NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |

InChIキー |

NWSQPBFJBOJAMX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] |

製品の起源 |

United States |

化学反応の分析

Phosphorylation and Choline Conjugation

Palmitoylcholine is synthesized through sequential reactions involving phosphatidic acid (PA) and cytidine triphosphate (CTP) to form CDP-diacylglycerol (CDP-DAG), followed by headgroup addition (e.g., choline) . For isotopic labeling, rac-1-palmitoyl-2-oleoylglycerol reacts with POCl₃ and radiolabeled choline (e.g., [³H]choline) to yield phosphatidyl-[³H]choline, with purification via reversed-phase HPLC (22% yield) .

Iodide Salt Formation

While direct synthesis of palmitoylcholine iodide is not explicitly documented, analogous acylsulfenyl iodide syntheses involve iodination of carbothioic acid derivatives using iodine or N-iodosuccinimide (NIS) in dichloromethane (-15–0°C, 40–90% yields) . Similar methods may apply for exchanging chloride (e.g., in choline chloride palmitate) with iodide via metathesis.

Aqueous Hydrolysis

The ester bond in palmitoylcholine is susceptible to hydrolysis, producing palmitic acid and choline. In biological systems, this reaction is catalyzed by phospholipases (e.g., PLA₂), but non-enzymatic hydrolysis proceeds under acidic or alkaline conditions.

Gut Microbiota Metabolism

Intestinal microbiota convert dietary phosphatidylcholine (structurally related to palmitoylcholine) into trimethylamine (TMA), which is oxidized to trimethylamine N-oxide (TMAO) in the liver. Elevated TMAO correlates with cardiovascular risk (hazard ratio: 2.54 for highest vs. lowest quartile) .

Table 2: Key Metabolites and Pathways

| Substrate | Microbial Product | Hepatic Product | Clinical Association |

|---|---|---|---|

| Phosphatidylcholine | TMA | TMAO | Cardiovascular risk |

| Palmitoylcholine | (Theoretical) TMA | (Theoretical) TMAO | Not yet characterized |

Radical-Mediated Oxidation

Linoleate-containing phospholipids undergo autoxidation at bis-allylic positions (C9, C11, C13) via peroxyl radical intermediates. For palmitoylcholine, oxidation likely targets the unsaturated palmitoyl chain, with β-scission of peroxyl radicals dominating (rate constant: 2.6 × 10⁶ s⁻¹ at 37°C) unless trapped by antioxidants like α-tocopherol (3.5 × 10⁶ M⁻¹s⁻¹) .

Table 3: Oxidation Selectivity in Lipid Systems

| Radical Position | Reactivity | Major Products |

|---|---|---|

| C9, C13 | Higher stability | (E,Z)-configured hydroperoxides |

| C11 | Rapid β-scission | Regenerated substrate + O₂ |

Electrophilic Additions

Acylsulfenyl iodides (e.g., RCOSI) react with alkenes via episulfuranes or episulfonium intermediates . Palmitoylcholine iodide may undergo analogous additions, though this remains speculative.

Phosphorylation Modifications

N-acyl-O-phosphocholineserines (e.g., PPCS) are synthesized using 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, suggesting palmitoylcholine could be modified similarly for specialized lipid derivatives .

Thermal and Photolytic Degradation

Quaternary ammonium iodides are prone to Hofmann elimination under heat, forming alkenes and trimethylamine. Photolysis may cleave the C–O ester bond, releasing palmitic acid and choline iodide.

Counterion Exchange

Iodide in palmitoylcholine iodide can be displaced by other anions (e.g., chloride, sulfate) in aqueous solution, altering solubility and reactivity.

Analytical Characterization

類似化合物との比較

Acylcholines with Varying Chain Lengths and Counterions

Acylcholines differ in their fatty acid chain length and counterions, influencing their biological activity and applications:

Key Findings :

- Chain Length : Longer saturated chains (e.g., palmitoyl) enhance lipophilicity, prolonging membrane interaction and agonist activity .

- Unsaturation: Unsaturated acylcholines (e.g., arachidonoyl) exhibit inhibitory effects on nAChRs, contrasting with the agonistic behavior of saturated analogs .

- Counterion : Iodide may improve thermal stability compared to chloride but reduces water solubility due to larger ionic radius.

Iodide-Containing Compounds

Palmitoylcholine iodide shares iodide as a counterion with other salts, but its biological and chemical profiles differ significantly:

Key Findings :

- Solubility : Palmitoylcholine iodide is less water-soluble than KI but more lipophilic, enabling membrane penetration.

- Toxicity Profile : Unlike methyl iodide (neurotoxic) or KI (iodism), palmitoylcholine iodide’s toxicity likely stems from both iodide release and choline-mediated effects.

Choline Derivatives

Choline-based compounds vary in structure and function:

Key Findings :

- Functional Role : Palmitoylcholine iodide’s acyl chain enables sustained interaction with lipid membranes, unlike acetylcholine’s transient activity.

- Formulation Use : Phosphatidylcholine is preferred for drug delivery due to self-assembly properties, whereas palmitoylcholine iodide may serve niche roles in receptor studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。